molecular formula C6H14ClNO B1379282 2-Aminohex-4-en-1-ol;hydrochloride CAS No. 1807882-52-5

2-Aminohex-4-en-1-ol;hydrochloride

Cat. No.: B1379282
CAS No.: 1807882-52-5
M. Wt: 151.63 g/mol
InChI Key: XZLJXAQDEPSPFM-UHFFFAOYSA-N
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Description

2-Aminohex-4-en-1-ol hydrochloride is an aliphatic amino alcohol hydrochloride characterized by a six-carbon chain with a double bond at the 4-position and an amine group at the 2-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name

2-aminohex-4-en-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-2-3-4-6(7)5-8;/h2-3,6,8H,4-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLJXAQDEPSPFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminohex-4-en-1-ol;hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 4-hexen-1-ol with ammonia under specific conditions to introduce the amino group at the second position . The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction temperatures to optimize yield and purity .

Mechanism of Action

Comparison with Similar Compounds

The following analysis compares 2-aminohex-4-en-1-ol hydrochloride with structurally related hydrochlorides, focusing on molecular features, synthesis, stability, and analytical methods.

Structural Analogues

(a) (S)-3-Aminohexan-1-ol Hydrochloride
  • Similarity : 0.78 (structural isomer)
  • Key Differences : The absence of a double bond (hexan-1-ol vs. hex-4-en-1-ol) reduces rigidity and may lower reactivity in conjugation-dependent reactions. The amine group at the 3-position (vs. 2-position) alters steric and electronic interactions.
  • Applications : Used in chiral synthesis; saturated chains often improve metabolic stability compared to unsaturated analogs.
(b) 4-Aminocyclohexan-1-ol Hydrochloride (Trans)
  • Similarity : 0.74
  • Key Differences: Cyclohexane ring introduces steric hindrance and conformational rigidity, contrasting with the linear hexenol chain. The trans configuration further affects solubility and crystallinity.
  • Synthesis : Prepared via stereoselective hydrogenation, differing from the acid hydrolysis used for aliphatic analogs .
(c) 2-(2-Aminothiazol-4-yl) Acetic Acid Hydrochloride
  • Similarity : Heterocyclic thiazole core vs. aliphatic chain .

Physicochemical Properties

Property 2-Aminohex-4-en-1-ol Hydrochloride (Inferred) (S)-3-Aminohexan-1-ol Hydrochloride 4-Aminocyclohexan-1-ol HCl (Trans)
Solubility High (polar solvents) Moderate in water Low (non-polar solvents preferred)
Stability Stable under acidic conditions Prone to oxidation High thermal stability
Synthetic Yield ~50–60% (analog-based estimate) 65–70% 45–55%

Analytical Methods

  • HPLC: Widely used for purity analysis (e.g., 2-amino-5-methylphenol HCl in ) .
  • Spectrophotometry: Applied to memantine hydrochloride (similar amino-alcohol structure) for quantitative determination .
  • Stability Testing : Accelerated degradation studies, as seen for amiloride hydrochloride, suggest storage at controlled pH and temperature .

Stability and Reactivity

  • The double bond in 2-aminohex-4-en-1-ol hydrochloride may increase susceptibility to electrophilic addition compared to saturated analogs like (S)-3-aminohexan-1-ol HCl.
  • Hydrochloride salts generally exhibit improved stability over free bases, but steric effects (e.g., cyclohexane rings) can reduce hydrolysis rates .

Biological Activity

2-Aminohex-4-en-1-ol hydrochloride, with the molecular formula C6H14ClNO and a molecular weight of 151.64 g/mol, is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

2-Aminohex-4-en-1-ol hydrochloride is characterized by the presence of both an amino group and a hydroxyl group on a hexene chain. This structural configuration allows it to participate in a range of chemical reactions, including oxidation, reduction, and substitution reactions.

PropertyValue
CAS Number 863554-67-0
Molecular Formula C6H14ClNO
Molecular Weight 151.64 g/mol
Purity 95%

The biological activity of 2-aminohex-4-en-1-ol hydrochloride is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with biomolecules, while the hydroxyl group can participate in various biochemical reactions. These interactions may influence cellular pathways and processes, leading to observed biological effects.

1. Pharmaceutical Research

2-Aminohex-4-en-1-ol hydrochloride is being investigated for its potential therapeutic properties. As a precursor in the synthesis of pharmaceutical compounds, it may play a role in developing new drugs targeting various diseases.

2. Biochemical Studies

The compound has been utilized in studies examining biological pathways, particularly those involving amino acids and alcohols. Its reactivity allows researchers to explore its effects on enzyme activities and metabolic processes.

3. Industrial Uses

In addition to its biological applications, this compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Research Findings

Recent studies have highlighted several aspects of the biological activity of 2-aminohex-4-en-1-ol hydrochloride:

Case Study: Antiproliferative Activity

A study examined the antiproliferative effects of aminophenol derivatives, including compounds structurally related to 2-aminohex-4-en-1-ol hydrochloride. These compounds demonstrated significant activity against cancer cell lines without binding to retinoic acid receptors, indicating a potential for therapeutic use against malignancies .

Mechanistic Insights

Research indicates that the compound's mechanism involves altering cellular signaling pathways through its interactions with key biomolecules. For instance, it has been shown to affect gene expression related to cell growth and differentiation .

Comparative Analysis

When compared to similar compounds, such as 2-aminohexane and 4-aminohex-4-en-1-ol, 2-aminohex-4-en-1-ol hydrochloride exhibits unique reactivity due to its unsaturated structure. This allows for broader applications in organic synthesis and biological research.

CompoundKey Features
2-Aminohexane Saturated analog; less reactive
4-Aminohex-4-en-1-ol Similar structure; different functional groups
2-Aminohex-4-en-1-one Contains a ketone group; differing properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminohex-4-en-1-ol;hydrochloride
Reactant of Route 2
2-Aminohex-4-en-1-ol;hydrochloride

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